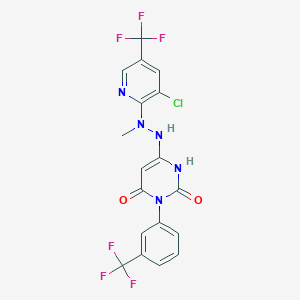
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C18H12ClF6N5O2 and its molecular weight is 479.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone, often referred to as a pyrimidinone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in cancer therapy and other therapeutic areas.
- Molecular Formula : C16H14ClF6N4O
- Molecular Weight : 426.75 g/mol
- CAS Number : [Not available in the provided data]
The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins involved in cell survival and proliferation pathways. Notably, it has shown potential as an inhibitor of the Bcl-2 family proteins, which are critical regulators of apoptosis.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in small-cell lung cancer (H146) with an IC50 value indicating potent activity.
- Binding affinity assays reveal that modifications in the compound's structure can enhance or diminish its interaction with Bcl-2 and Bcl-xL proteins, crucial for its anticancer efficacy .
- Structure-Activity Relationship (SAR) :
- In Vivo Efficacy :
Table 1: Binding Affinities and Cell Growth Inhibition
| Compound ID | Structure Modifications | Bcl-2 Binding Affinity (IC50 ± SD, nM) | Bcl-xL Binding Affinity (IC50 ± SD, nM) | H146 Cell Growth Inhibition (IC50 ± SD, nM) |
|---|---|---|---|---|
| 4 | -CH3, -COOH | 1.3 ± 0.2 | 6 ± 1 | 61 ± 39 |
| 7 | -CH3 | 99 ± 5 | 11 ± 6 | >1000 |
| 8 | -CONHCH3 | 5 ± 1 | 6 ± 3 | 36 ± 26 |
*Note: IC50 values represent the concentration required to inhibit 50% of target activity.
Case Studies
A notable case study involved optimizing a series of pyrimidinone derivatives for enhanced efficacy against Bcl-2/Bcl-xL proteins. The study systematically altered functional groups on the pyrimidinone scaffold, leading to the identification of compounds with improved binding affinities and cellular activities. For example, one derivative showed a remarkable decrease in IC50 values compared to earlier iterations, emphasizing the importance of structural modifications in drug design .
Properties
IUPAC Name |
6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF6N5O2/c1-29(15-12(19)6-10(8-26-15)18(23,24)25)28-13-7-14(31)30(16(32)27-13)11-4-2-3-9(5-11)17(20,21)22/h2-8,28H,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWXWOQFTJVBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC2=CC(=O)N(C(=O)N2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF6N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














